2-Chlorobenzene-1,3,5-triol

Description

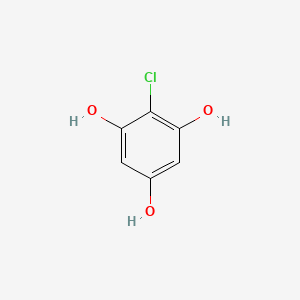

2-Chlorobenzene-1,3,5-triol (CAS: 84743-76-0), also known as 2-chlorophloroglucinol, is a chlorinated derivative of benzene-1,3,5-triol. It has the molecular formula C₆H₅ClO₃ and a molecular weight of 160.56 g/mol . This compound is a marine-derived natural product isolated from the red alga Rhabdonia verticillata . Structurally, it features three hydroxyl groups at the 1, 3, and 5 positions of the benzene ring, with a chlorine substituent at the 2 position.

Its storage conditions recommend sealing in a dry environment at room temperature, indicating moderate stability under standard laboratory conditions .

Properties

IUPAC Name |

2-chlorobenzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZCXPDKIEKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chlorination of Benzene-1,3,5-triol: One common method to synthesize 2-Chlorobenzene-1,3,5-triol involves the chlorination of benzene-1,3,5-triol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.

Halogen Exchange Reactions: Another method involves the halogen exchange reaction where benzene-1,3,5-triol is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction also requires specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using advanced reactors and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Chlorobenzene-1,3,5-triol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives. Reducing agents such as sodium borohydride are commonly used.

Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups. Reagents such as sodium hydroxide or potassium hydroxide are often used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.

Substitution: Sodium hydroxide, potassium hydroxide, elevated temperatures.

Major Products Formed:

Oxidation: Various oxidized derivatives such as quinones.

Reduction: Hydroxy derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chlorobenzene-1,3,5-triol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Chlorobenzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Nitrobenzene-1,3,5-triol (CAS: 16600-92-3)

- Molecular Formula: C₆H₅NO₅

- Substituent: Nitro (-NO₂) at the 2 position.

- Molecular Weight : 187.11 g/mol.

- Source : Synthetic origin.

- Key Properties: Classified as structurally similar to hazardous substances on the SIN (Substitute It Now) List, including nitro compounds (e.g., 4-nitrophenol) and lead-containing substances (e.g., lead dipicrate) . Requires rigorous hazard evaluation compared to the chloro analog due to its nitro functional group .

This compound

- Substituent : Chlorine (-Cl) at the 2 position.

- Natural sourcing from marine organisms may imply lower synthetic hazard profiles compared to nitro derivatives .

Data Table: Comparative Analysis

Substituent Impact on Properties

- Electrochemical Effects: Nitro groups are strong electron-withdrawing groups, increasing acidity of hydroxyl groups and reactivity in electrophilic substitutions. Chlorine exhibits moderate electron-withdrawing effects, resulting in less pronounced acidity compared to nitro analogs.

- Hazard Profiles: Nitro-substituted triols are associated with higher environmental and health risks due to nitro compound toxicity and structural alerts for mutagenicity . Chloro-substituted triols may pose fewer immediate hazards but still require evaluation for chlorinated phenol-related risks (e.g., bioaccumulation).

Biological Activity

2-Chlorobenzene-1,3,5-triol, a chlorinated derivative of benzene-1,3,5-triol, has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its antimicrobial and antifungal properties , making it a candidate for various applications in medicine and industry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

This compound can be synthesized through several methods:

- Chlorination of Benzene-1,3,5-triol : Utilizing chlorine gas in the presence of a catalyst like iron(III) chloride.

- Halogen Exchange Reactions : Involving chlorinating agents such as thionyl chloride.

These methods ensure the selective introduction of the chlorine atom at the desired position on the benzene ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study involving various bacterial strains demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of cell wall synthesis, which is critical for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity against several fungal strains. The following table summarizes its efficacy:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in microbial cell wall synthesis and disrupt metabolic pathways essential for microbial growth. This action leads to cell lysis and death in susceptible organisms .

Study 1: Antimicrobial Efficacy

A study published in eLife demonstrated that this compound was isolated from bacterial cultures and exhibited significant signaling activity that induced gene expression related to antimicrobial resistance . The compound was shown to interact with specific receptors in bacteria that regulate metabolic pathways.

Study 2: Application in Drug Development

Research conducted by MDPI highlighted the potential of this compound as a lead compound in drug development due to its dual action against both bacteria and fungi. The compound's structure allows for modifications that can enhance its efficacy and reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.